N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, a piperazine moiety, an oxazole ring, and a thiophene carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for the function of various enzyme systems within the bacterial cell .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the bacterial enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTase by the compound affects the secondary metabolism of bacteria . The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This suggests that the compound interferes with the biochemical pathways that rely on the activity of PPTase.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied in vitro and in vivo
Result of Action
The result of the compound’s action is the attenuation of bacterial growth . By inhibiting the activity of PPTase, the compound disrupts essential biochemical pathways in the bacteria, leading to a decrease in bacterial cell viability .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 5-(trifluoromethyl)pyridine derivative. This can be achieved through various methods, including halogenation and subsequent substitution reactions.
Piperazine Coupling: The pyridine derivative is then coupled with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Oxazole Formation: The next step involves the formation of the oxazole ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Thiophene Carboxamide Addition: Finally, the thiophene carboxamide group is introduced through amide bond formation, typically using a coupling reagent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
- N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-3-carboxamide
Uniqueness
N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is unique due to the presence of the thiophene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of activity and selectivity.
Properties
IUPAC Name |
N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3S/c20-19(21,22)13-1-2-15(23-9-13)26-4-6-27(7-5-26)17(29)14-10-30-18(24-14)25-16(28)12-3-8-31-11-12/h1-3,8-11H,4-7H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRVQQZOXAKTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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